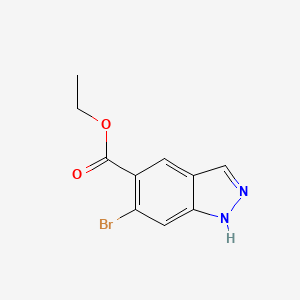

Ethyl 6-bromo-1H-indazole-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O2 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

ethyl 6-bromo-1H-indazole-5-carboxylate |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6-5-12-13-9(6)4-8(7)11/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

XMTYWIRCRLZXKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C(=C1)C=NN2)Br |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of Ethyl 6 Bromo 1h Indazole 5 Carboxylate and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H-NMR) Analysis

The ¹H-NMR spectrum of Ethyl 6-bromo-1H-indazole-5-carboxylate is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the protons on the indazole ring. The proton at position 3 (C3-H) would likely appear as a singlet. The protons at positions 4 and 7 (C4-H and C7-H) would also appear as singlets due to the substitution pattern. The ethyl ester group would give rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-OCH₂CH₃) adjacent to the oxygen atom would appear as a quartet, while the terminal methyl protons (-OCH₂CH₃) would be a triplet. A broad singlet corresponding to the N-H proton of the indazole ring is also expected, and its chemical shift can be highly variable.

Table 1: Predicted ¹H-NMR Spectral Data for Ethyl 6-bromo-1H-indazole-5-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH (Indazole) | Variable (Broad Singlet) | br s |

| C3-H | Singlet | s |

| C4-H | Singlet | s |

| C7-H | Singlet | s |

| -OCH₂CH₃ | Quartet | q |

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For Ethyl 6-bromo-1H-indazole-5-carboxylate, ten distinct signals are anticipated. The carbonyl carbon of the ester group is expected to have the highest chemical shift. The aromatic carbons of the indazole ring would appear in the typical downfield region for aromatic compounds. The carbon atom bearing the bromine (C6) would be influenced by the halogen's electronegativity. The two carbons of the ethyl group (-OCH₂CH₃) would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Spectral Data for Ethyl 6-bromo-1H-indazole-5-carboxylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165 |

| Aromatic Carbons | 110-145 |

| C3 | Aromatic Region |

| C3a | Aromatic Region |

| C4 | Aromatic Region |

| C5 | Aromatic Region |

| C6 | Aromatic Region (shifted by Br) |

| C7 | Aromatic Region |

| C7a | Aromatic Region |

| -OCH₂CH₃ | ~61 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of Ethyl 6-bromo-1H-indazole-5-carboxylate would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Key fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃) or the entire ethyl group (-•CH₂CH₃), followed by the loss of carbon monoxide (CO).

Table 3: Predicted Mass Spectrometry Data for Ethyl 6-bromo-1H-indazole-5-carboxylate

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 268/270 | Molecular ion peak showing bromine isotope pattern |

| [M-C₂H₅]⁺ | 239/241 | Loss of the ethyl group |

| [M-OC₂H₅]⁺ | 223/225 | Loss of the ethoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. The IR spectrum of Ethyl 6-bromo-1H-indazole-5-carboxylate would display several key absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would indicate the N-H stretching vibration of the indazole ring. The most prominent peak would likely be the C=O stretching vibration of the ester functional group, appearing around 1700-1725 cm⁻¹. C-H stretching vibrations from the aromatic ring and the ethyl group would be observed around 2900-3100 cm⁻¹. Additionally, C=C stretching bands for the aromatic ring are expected in the 1450-1600 cm⁻¹ region, and C-O stretching of the ester would appear between 1100-1300 cm⁻¹.

Table 4: Predicted Infrared (IR) Absorption Bands for Ethyl 6-bromo-1H-indazole-5-carboxylate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Indazole) | 3100-3300 | Stretching (broad) |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2980 | Stretching |

| C=O (Ester) | 1700-1725 | Stretching (strong) |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-O (Ester) | 1100-1300 | Stretching |

Computational Chemistry and Mechanistic Insights into Indazole Reactivity

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for elucidating the mechanisms of complex organic reactions. DFT calculations allow researchers to model the potential energy surface of a reaction, identifying transition states and intermediates to map out the most likely reaction pathway.

In the context of substituted indazoles, DFT has been instrumental in understanding the regioselectivity of N-alkylation, a critical reaction for modifying the properties of these compounds. beilstein-journals.orgnih.govnih.gov For instance, studies on the closely related methyl 5-bromo-1H-indazole-3-carboxylate have used DFT to investigate why alkylation occurs preferentially at the N1 or N2 position under different conditions. beilstein-journals.orgnih.govnih.gov

These computational studies have revealed that the reaction mechanism is highly dependent on the reagents and conditions used. beilstein-journals.org For example, when cesium carbonate is used as the base, DFT calculations suggest a chelation mechanism is responsible for the formation of N1-substituted products. beilstein-journals.orgnih.govnih.gov In this proposed mechanism, the cesium cation coordinates to both the N2 nitrogen and the oxygen of the carboxylate group, sterically hindering the approach of the alkylating agent to the N2 position and thereby directing it to the N1 position. Conversely, under other conditions, non-covalent interactions are suggested to be the driving force behind the formation of the N2-product. beilstein-journals.orgnih.govnih.gov

By calculating the energy barriers for these competing pathways, DFT provides a quantitative explanation for the observed experimental outcomes, offering a level of mechanistic detail that is often inaccessible through experimental methods alone. wuxibiology.com

Quantum Chemical Calculations of Electronic Properties for Reactivity Prediction

Quantum chemical calculations are essential for determining the intrinsic electronic properties of a molecule, which in turn govern its reactivity. jocpr.com Parameters such as molecular orbital energies (HOMO and LUMO), partial atomic charges, and Fukui indices can be calculated to predict how a molecule like Ethyl 6-bromo-1H-indazole-5-carboxylate will behave in a chemical reaction. beilstein-journals.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For substituted indazoles, Natural Bond Orbital (NBO) analysis is often employed to calculate the partial charges on the N1 and N2 atoms. beilstein-journals.orgnih.gov These charges give an indication of the nucleophilicity of each nitrogen atom. The nitrogen with the more negative partial charge is generally expected to be the more reactive site for electrophilic attack. Fukui indices are another powerful tool derived from conceptual DFT that quantify the local reactivity of different sites within a molecule, further helping to predict the regioselectivity of reactions like alkylation. beilstein-journals.org

A comprehensive study on methyl 5-bromo-1H-indazole-3-carboxylate calculated these key electronic properties to support their proposed reaction pathways for N-alkylation. beilstein-journals.orgnih.gov

Table 1: Calculated Electronic Properties of a Model Bromo-Indazole Carboxylate

| Property | N1 Atom | N2 Atom |

|---|---|---|

| Calculated Partial Charge | -0.450 | -0.255 |

| Fukui Index (f-) | 0.315 | 0.408 |

Note: Data presented is based on calculations for the analogous compound methyl 5-bromo-1H-indazole-3-carboxylate as reported in the literature. nih.gov

Modeling of N-Alkylation Regioselectivity through Computational Methods

The N-alkylation of indazoles can produce a mixture of N1 and N2 substituted products, and controlling this regioselectivity is a significant challenge in synthetic chemistry. beilstein-journals.orgnih.govnih.gov Computational modeling has proven to be an indispensable tool for understanding and predicting the factors that govern the N1/N2 selectivity. beilstein-journals.orgnih.gov

The regioselectivity is a result of a delicate interplay between several factors, including the inherent stability of the indazole tautomers, steric effects, and the nature of the reaction conditions (base, solvent, and electrophile). nih.govd-nb.info The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgnih.gov However, the outcome of an alkylation reaction is determined by the kinetics of the competing reaction pathways.

Computational studies using DFT can model the entire reaction profile for both N1 and N2 alkylation. wuxibiology.com By comparing the activation energies for the two pathways, a prediction of the major product can be made. These models have successfully rationalized experimental observations for similar bromo-indazole systems. For example, high N1-selectivity observed with sodium hydride (NaH) in THF has been attributed to the formation of a tight ion pair where the sodium cation coordinates with the N2 nitrogen and a nearby substituent, directing the alkylating agent to the N1 position. beilstein-journals.orgnih.gov In another case, the use of cesium carbonate was computationally shown to favor N1-alkylation via a chelation mechanism. beilstein-journals.orgnih.gov

These models not only explain observed results but also provide a predictive framework for designing new synthetic strategies to achieve the desired regioselectivity for compounds like Ethyl 6-bromo-1H-indazole-5-carboxylate.

Conformational Analysis and Molecular Dynamics Simulations

While DFT is excellent for studying reaction mechanisms and static electronic properties, conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules. nih.govresearchgate.netnih.gov Conformational analysis, often performed using molecular mechanics or quantum-mechanical methods, explores the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net This is particularly important for molecules with flexible side chains, such as the ethyl ester group in Ethyl 6-bromo-1H-indazole-5-carboxylate, as the preferred conformation can influence reactivity and intermolecular interactions.

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms in a molecule over time, providing a view of its flexibility, conformational changes, and interactions with its environment (e.g., solvent molecules). nih.govresearchgate.netnih.gov For indazole derivatives, MD simulations have been used to study their interaction and stability within the active sites of proteins, which is crucial for drug design. nih.govresearchgate.net These simulations can reveal how the molecule adapts its conformation to bind to a biological target and can help in understanding structure-activity relationships. nih.gov

Although specific conformational analysis and MD simulation studies focused solely on Ethyl 6-bromo-1H-indazole-5-carboxylate are not extensively reported in the reviewed literature, these computational techniques are widely applied to the broader class of indazole derivatives to understand their dynamic behavior and interactions. nih.govresearchgate.netnih.govresearchgate.net

Medicinal Chemistry and Pharmacological Relevance of Indazole Scaffolds Derived from Ethyl 6 Bromo 1h Indazole 5 Carboxylate

Indazole Derivatives as Key Intermediates in Drug Discovery and Development

The indazole scaffold is a cornerstone in the design of numerous therapeutic agents, with several indazole-containing drugs approved for clinical use, particularly in oncology. ambeed.comenamine.netgoogleapis.com Ethyl 6-bromo-1H-indazole-5-carboxylate and its close analogs, such as 6-bromo-1H-indazole, are pivotal intermediates in the synthesis of these complex molecules. The strategic placement of the bromine atom at the C6 position and the carboxylate group at C5 provides synthetic handles for introducing molecular diversity through various chemical reactions.

For instance, the bromine atom is readily functionalized via cross-coupling reactions like the Suzuki coupling, allowing for the introduction of a wide range of aryl or heteroaryl substituents. This is a common strategy to explore the chemical space around the indazole core and optimize interactions with biological targets. Similarly, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another point for modification and interaction with target proteins.

The synthesis of potent anticancer agents often involves the use of intermediates like 6-bromo-3-iodo-1H-indazole (derived from 6-bromo-1H-indazole) which can then undergo sequential Suzuki coupling reactions to build complex structures with desired pharmacological profiles. This step-wise construction highlights the role of such bromo-indazole precursors as foundational building blocks in drug discovery pipelines, enabling the systematic development of compound libraries for screening and lead optimization.

Exploration of Biological Activities of Indazole-Based Compounds (General Academic Context)

Derivatives synthesized from the indazole scaffold exhibit a broad spectrum of biological activities, making them a subject of intense investigation in medicinal chemistry. nih.gov The versatility of the indazole nucleus allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications. nih.gov

Indazole derivatives have been widely investigated for their anti-inflammatory potential. nih.govresearchgate.net Research has shown that certain indazole-based compounds can modulate key pathways involved in inflammation. For example, some 2H-indazole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Other indazole-based molecules have been developed as potent, nonsteroidal, and selective glucocorticoid receptor modulators for treating airway inflammation. Furthermore, indazole derivatives have been identified as highly selective inhibitors of RIP2 kinase, a key signaling protein in inflammatory pathways, showing potential for the treatment of chronic inflammatory diseases like Crohn's disease and ulcerative colitis.

The most prominent therapeutic application of indazole derivatives is in oncology. googleapis.com Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core structure. enamine.net Many of these compounds function as potent inhibitors of protein kinases, particularly tyrosine kinases, which are critical regulators of cell growth, proliferation, and survival. Overactivation of tyrosine kinases is a common feature in many cancers, making them important therapeutic targets.

Indazole derivatives have been successfully designed to target various tyrosine kinases, including:

Vascular Endothelial Growth Factor Receptors (VEGFR): Axitinib and Pazopanib are multi-kinase inhibitors that target VEGFR, among others, thereby inhibiting angiogenesis, the process of new blood vessel formation that is crucial for tumor growth.

Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole derivatives have been developed as potent inhibitors of FGFR kinases.

Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to 1H-indazole derivatives that show strong potency against specific mutations of EGFR, such as T790M, which is associated with drug resistance. nih.gov

Other Kinases: Indazole scaffolds have also been used to develop inhibitors for other kinases implicated in cancer, such as Tyrosine Threonine Kinase (TTK) and Pim kinases. nih.gov

Beyond kinase inhibition, indazole derivatives have been shown to exert anticancer effects through other mechanisms, including the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS) in cancer cells. ambeed.com

Development of Novel Therapeutic Agents Utilizing the Indazole Motif

The chemical versatility of Ethyl 6-bromo-1H-indazole-5-carboxylate has been exploited by medicinal chemists to generate libraries of compounds targeting a range of diseases, most notably in the realm of oncology. The bromo substituent at the 6-position is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties. Concurrently, the ethyl carboxylate at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide variety of amides, esters, and other functional groups. This dual functionality allows for the systematic exploration of the chemical space around the indazole core to optimize pharmacological properties.

Kinase Inhibitors

A significant area of focus for indazole derivatives has been the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole scaffold has proven to be an effective template for the design of compounds that can bind to the ATP-binding site of various kinases, thereby inhibiting their activity.

While direct derivatization of Ethyl 6-bromo-1H-indazole-5-carboxylate into potent, named kinase inhibitors is not extensively documented in publicly available literature, the broader class of 6-bromo-1H-indazole derivatives serves as a strong predictor of its potential. For instance, research has shown that the 6-bromo-1H-indazole core can be elaborated into potent inhibitors of key oncogenic kinases. The general synthetic strategy often involves an initial cross-coupling reaction at the bromine-bearing carbon, followed by modification of a functional group at another position, a role the ethyl-5-carboxylate is well-suited for.

Table 1: Representative Kinase Inhibitor Scaffolds Derived from 6-Bromo-1H-Indazole Precursors

| Scaffold | Target Kinase(s) | Reported Activity (IC50) |

|---|---|---|

| 6-(Aryl)-1H-indazole | Multiple Tyrosine Kinases | Varies with aryl substitution |

| 6-(Heteroaryl)-1H-indazole | Serine/Threonine Kinases | Dependent on heteroaryl moiety |

This table illustrates the potential of the 6-bromo-1H-indazole scaffold, from which Ethyl 6-bromo-1H-indazole-5-carboxylate is a key synthetic intermediate.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The indazole nucleus has been incorporated into several potent PARP inhibitors. The development of such inhibitors often involves the construction of a pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ substrate. The functionalities present in Ethyl 6-bromo-1H-indazole-5-carboxylate provide a foundation for building such complex structures.

Research in this area has led to the synthesis of a variety of indazole-based PARP inhibitors. While specific examples starting directly from the ethyl ester are not readily found in the primary literature, the conversion of the ester to an amide is a common and straightforward synthetic step. This amide functionality is a key feature in many known PARP inhibitors.

Table 2: Pharmacological Data for Indazole-Based PARP Inhibitors

| Compound Series | PARP Isoform Selectivity | Cellular Potency (EC50) |

|---|---|---|

| Indazole-5-carboxamides | PARP-1/PARP-2 | Nanomolar to micromolar range |

This table highlights the utility of the indazole carboxamide scaffold, readily accessible from Ethyl 6-bromo-1H-indazole-5-carboxylate, in the development of PARP inhibitors.

Other Therapeutic Areas

The application of indazole scaffolds derived from Ethyl 6-bromo-1H-indazole-5-carboxylate is not limited to oncology. The inherent biological activity of the indazole nucleus has led to its investigation in other therapeutic areas, including anti-inflammatory, anti-viral, and anti-bacterial agents. The ability to introduce a wide range of substituents at the 6-position and modify the 5-carboxylate group allows for the fine-tuning of the molecule's properties to interact with various biological targets.

Detailed research findings on specific therapeutic agents in these areas derived directly from Ethyl 6-bromo-1H-indazole-5-carboxylate are still emerging. However, the foundational role of this compound as a versatile synthetic intermediate suggests that its importance in the discovery of new medicines will continue to grow.

Advanced Applications and Future Research Directions for Ethyl 6 Bromo 1h Indazole 5 Carboxylate

Role in the Synthesis of Complex Heterocyclic Systems

The strategic positioning of the bromo and carboxylate functionalities on the indazole scaffold of Ethyl 6-bromo-1H-indazole-5-carboxylate makes it an ideal starting material for the construction of a variety of complex, fused heterocyclic systems. The bromine atom at the C6 position serves as a versatile handle for numerous cross-coupling reactions, while the ethyl carboxylate group at C5 can be readily transformed into other functional groups or can participate in cyclization reactions.

One of the most powerful strategies for elaborating the core structure of Ethyl 6-bromo-1H-indazole-5-carboxylate involves palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the C6 position, leading to the synthesis of novel indazole derivatives with potential biological activities.

Table 1: Key Cross-Coupling Reactions for Functionalization

| Reaction Type | Catalyst/Reagents | Bond Formed | Potential Products |

| Suzuki Coupling | Pd catalyst, boronic acids/esters | C-C | Aryl- or heteroaryl-substituted indazoles |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkynes | C-C (alkynyl) | Alkynyl-substituted indazoles |

| Buchwald-Hartwig Amination | Pd catalyst, amines | C-N | Amino-substituted indazoles |

For instance, the Suzuki coupling reaction of Ethyl 6-bromo-1H-indazole-5-carboxylate with various aryl or heteroaryl boronic acids can yield a library of 6-aryl- or 6-heteroaryl-1H-indazole-5-carboxylates. nih.govnih.govias.ac.in These products can serve as key intermediates for the synthesis of more complex fused systems, such as pyrazolo[4,3-g]quinolines, which are known to exhibit a range of biological activities. purdue.eduresearchgate.netnih.gov

Similarly, the Sonogashira coupling provides a direct route to 6-alkynyl-1H-indazole derivatives. wikipedia.orgthieme-connect.deorganic-chemistry.org The resulting alkynyl group is a highly versatile functionality that can undergo further transformations, including cyclization reactions to form fused ring systems like indazolo[5,6-b]thieno[2,3-d]pyridines. mdpi.com

Furthermore, the ester group at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide bonds or participate in intramolecular cyclizations to generate fused lactam systems. The combination of these transformations allows for the systematic construction of diverse and complex heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery.

Potential in Agrochemical Formulations

The indazole scaffold is a known pharmacophore in the agrochemical industry, with several indazole-based compounds exhibiting herbicidal, fungicidal, and insecticidal properties. mdpi.com Ethyl 6-bromo-1H-indazole-5-carboxylate, as a functionalized indazole derivative, presents a promising platform for the development of new agrochemical agents.

The diverse functionalities of this molecule allow for the synthesis of a wide array of derivatives that can be screened for their biological activity against various agricultural pests and diseases. For example, the introduction of different substituents at the C6 position via cross-coupling reactions can significantly influence the biological activity of the resulting compounds. Research has shown that specific substitutions on the indazole ring can lead to potent herbicidal activity. mdpi.com

Moreover, the ester functional group can be converted to amides or other derivatives, which can modulate the compound's physicochemical properties, such as solubility and stability, thereby enhancing its efficacy and bioavailability in agrochemical formulations. The development of novel indazole-based compounds derived from Ethyl 6-bromo-1H-indazole-5-carboxylate could lead to the discovery of new and more effective crop protection agents. The exploration of this compound in the synthesis of novel plant growth regulators also holds potential. google.comdntb.gov.ua

Emerging Applications in Material Science

While the primary focus of indazole chemistry has been in the pharmaceutical and agrochemical sectors, there is a growing interest in the application of functionalized heterocyclic compounds in material science. The unique photophysical and electronic properties of aromatic heterocycles make them attractive candidates for the development of novel organic materials.

Ethyl 6-bromo-1H-indazole-5-carboxylate can serve as a building block for the synthesis of larger, conjugated systems with potential applications in organic electronics. ornl.govtcichemicals.com For instance, through polymerization or by incorporation into larger molecular structures, derivatives of this compound could be explored for their use in:

Organic Light-Emitting Diodes (OLEDs): The indazole core, when appropriately functionalized, can exhibit fluorescence or phosphorescence, making it a potential component in the emissive layer of OLEDs. uran.uadrpress.org

Organic Semiconductors: The ability to tune the electronic properties of the indazole ring through substitution makes it a candidate for the development of new organic semiconductor materials for applications in transistors and solar cells. ornl.gov

The bromine atom allows for the facile introduction of various functionalities that can influence the material's electronic properties, such as its energy levels and charge transport characteristics. The ester group can also be modified to attach the molecule to polymer backbones or other substrates. Further research into the synthesis and characterization of materials derived from Ethyl 6-bromo-1H-indazole-5-carboxylate is warranted to fully explore their potential in this emerging field.

Future Prospects for Diversification and Functionalization of the Indazole Core

The future research directions for Ethyl 6-bromo-1H-indazole-5-carboxylate are centered on the further exploration and exploitation of its reactive sites for the creation of novel and diverse molecular structures. The indazole core itself offers multiple positions for functionalization, and the existing bromo and ester groups provide convenient starting points for a multitude of chemical transformations.

Key areas for future investigation include:

Development of Novel Catalytic Methodologies: Exploring new and more efficient catalytic systems for the functionalization of the indazole ring will be crucial. This includes the development of catalysts that allow for selective reactions at different positions of the indazole core.

Multi-component Reactions: The use of Ethyl 6-bromo-1H-indazole-5-carboxylate in multi-component reactions could provide rapid access to complex molecular scaffolds in a single step, enhancing synthetic efficiency.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of complex molecules containing the Ethyl 6-bromo-1H-indazole-5-carboxylate core would be highly valuable for the rapid generation of analogues for structure-activity relationship studies.

Exploration of N1 and N2 Alkylation/Arylation: Systematic studies on the selective alkylation and arylation at the N1 and N2 positions of the indazole ring will lead to a greater diversity of compounds with potentially different biological and material properties.

The continued exploration of the chemistry of Ethyl 6-bromo-1H-indazole-5-carboxylate is expected to yield a wealth of new compounds with interesting and potentially useful properties. Its role as a versatile building block is well-established, and its full potential in advanced applications is yet to be fully realized.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-bromo-1H-indazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step procedures, including halogenation and esterification. For example, bromine substituents are introduced via electrophilic substitution, while ester groups are added using alkylation reagents like ethyl chloroformate. Optimization includes controlling temperature (0–5°C for bromination), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 123 K) to reduce thermal motion. Software like SHELXL refines the structure using least-squares methods, resolving atomic positions and bond angles. Hydrogen-bonding patterns (e.g., N–H···O interactions) are analyzed using graph set theory to validate supramolecular packing .

Q. What spectroscopic techniques are essential for characterizing Ethyl 6-bromo-1H-indazole-5-carboxylate?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., bromine deshields adjacent protons). N NMR can resolve tautomeric forms of the indazole ring.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns (e.g., Br/Br).

- IR Spectroscopy : Confirms ester carbonyl stretches (~1700 cm) and N–H vibrations (~3400 cm) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : Bromine acts as a directing group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Steric hindrance at the 5-position slows reactivity compared to para-substituted analogs. Computational studies (DFT) predict activation barriers, while experimental kinetic profiling (e.g., monitoring by HPLC) quantifies reaction rates. Competing pathways, such as debromination, are mitigated using Pd catalysts with bulky ligands (e.g., SPhos) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies (e.g., NMR suggesting a tautomer vs. XRD showing a fixed structure) are addressed via:

- Variable-temperature NMR to detect dynamic equilibria.

- Complementary techniques : Raman spectroscopy for solid-state vs. solution-phase comparisons.

- Theoretical modeling : DFT calculations of NMR chemical shifts to match experimental data .

Q. How can hydrogen-bonding networks in the crystal lattice be exploited for co-crystal design?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like dimers. Co-crystallization with carboxylic acids (e.g., fumaric acid) leverages N–H···O interactions to stabilize lattice frameworks. Hirshfeld surface analysis quantifies intermolecular contacts, guiding the selection of co-formers for improved solubility or stability .

Q. What computational approaches predict biological activity based on structural modifications?

- Methodological Answer :

- Molecular docking : Screens against targets like kinase enzymes (e.g., JAK2) using AutoDock Vina.

- QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC values from enzymatic assays.

- ADMET prediction : SwissADME evaluates logP and bioavailability for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.